Dehydrodeoxycholic acid

Critical micellar concentration Self-aggregation Membranotoxicity

Dehydrodeoxycholic acid (DHDCA, 3,12-dioxo-5β-cholan-24-oic acid) is a fully oxidized deoxycholic acid derivative essential for researchers requiring a bile acid with a critical micellar concentration 5- to 25-fold higher than DCA, thereby minimizing confounding membrane disruption in protein reconstitution or functional assays. Its distinct HPLC retention time (24.73 min) enables unambiguous peak assignment in metabolomics and gut microbiome LC-MS panels without interference from mono-oxo congeners. The two ketone handles at C-3 and C-12 provide regio- and stereoselective derivatization sites for the synthesis of amino-substituted or conjugated bile acid analogs, making it a versatile building block for pharmaceutical formulation research. Buyers should procure this authentic standard to ensure data reproducibility, as neither DCA nor 3-oxo-DCA can serve as chromatographic or functional surrogates.

Molecular Formula C24H36O4
Molecular Weight 388.5 g/mol
CAS No. 2958-05-6
Cat. No. B1202906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodeoxycholic acid
CAS2958-05-6
Synonyms3,12-dioxo-5 beta-cholan-24-oic acid
dehydrodeoxycholic acid
dioxo-DCA
Molecular FormulaC24H36O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,23+,24-/m1/s1
InChIKeyXNTYYYINMGRBQW-ZEZONBOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrodeoxycholic Acid (CAS 2958-05-6): What Procurement Teams Need to Know About This Oxo-Bile Acid


Dehydrodeoxycholic acid (DHDCA, also designated 3,12-dioxo-5β-cholan-24-oic acid) is a synthetic oxo-derivative of the secondary bile acid deoxycholic acid (DCA), in which both the 3α- and 12α-hydroxyl groups of the parent steroid nucleus have been formally oxidized to ketone functions [1]. It belongs to the broader class of bile acid oxo-derivatives that have attracted increasing interest in biopharmacy and nanochemistry due to their modulated physicochemical and biological properties relative to the corresponding hydroxy bile acids [2]. Unlike DCA, DHDCA lacks hydrogen-bond-donating hydroxyl groups on the steroid skeleton, which fundamentally alters its self-association behavior, membrane interactions, and chromatographic characteristics—parameters that directly affect its utility as a research tool, reference standard, or synthetic intermediate.

Why Dehydrodeoxycholic Acid Cannot Be Interchanged with Other Bile Acids: The Quantitative Case for DHDCA


Bile acids with identical carbon skeletons but differing oxidation states at C-3 and C-12 exhibit marked differences in critical micellar concentration (CMC), chromatographic retention, cholesterol solubilization capacity, and membranolytic potential [1]. Specifically, the fully oxidized 3,12-dioxo derivative DHDCA displays a CMC (51 mmol/L) that is approximately 5- to 25-fold higher than that of its parent dihydroxy compound DCA (2-10 mmol/L), indicating a dramatically reduced tendency for self-aggregation [2]. Furthermore, within a single validated HPLC system, DHDCA (RT 24.73 min) elutes distinctly from DCA (RT 26.81 min), 3-oxo-DCA (RT 27.96 min), and 12-oxo-DCA (RT 22.97 min), demonstrating that even mono-oxo congeners cannot serve as direct chromatographic surrogates [3]. These quantitative differences mean that substituting DHDCA with a closely related analog—whether for analytical method development, membrane interaction studies, or pharmaceutical formulation—would yield non-interchangeable results and compromise data reproducibility.

Dehydrodeoxycholic Acid Evidence Guide: Quantitative Head-to-Head Differentiation Data


Critical Micellar Concentration: DHDCA (51 mM) vs. Deoxycholic Acid (2–10 mM) — a 5- to 25-Fold Reduction in Self-Aggregation Propensity

The critical micellar concentration (CMC) of the sodium salt of dehydrodeoxycholic acid (DHDCA, 3,12-dioxo-5β-cholanoic acid) is 51 mmol/L at 25 °C, as reported in a comprehensive compilation of bile acid physicochemical properties [1]. In contrast, its parent dihydroxy compound, deoxycholic acid (DCA, 3α,12α-dihydroxy-5β-cholanoic acid), exhibits CMC values in the range of 2–10 mmol/L under comparable conditions [1]. The monoketo derivative 3-dehydrodeoxycholic acid (3-oxo-12α-hydroxy-5β-cholanoic acid) shows an intermediate CMC of 17 mmol/L, while the triketo bile acid dehydrocholic acid (3,7,12-trioxo-5β-cholanoic acid) has a CMC of 130 mmol/L [1]. This demonstrates a graded relationship between the number of oxo substituents on the steroid nucleus and CMC, with DHDCA occupying a distinct intermediate position.

Critical micellar concentration Self-aggregation Membranotoxicity Bile acid physicochemistry

HPLC Retention Time Differentiation: DHDCA (24.73 min) Resolves from DCA, 3-Oxo-DCA, and 12-Oxo-DCA within a Single Validated System

In a validated HPLC method employing a standardized bile acid analytical panel, 3,12-dioxo-DCA (dehydrodeoxycholic acid) elutes with a retention time (RT) of 24.73 min [1]. Within the same chromatographic system, the three structurally related oxo-derivatives of deoxycholic acid are fully resolved: 3-oxo-DCA (12α-hydroxy-3-oxo-5β-cholanoic acid) elutes at 27.96 min, and 12-oxo-DCA (3α-hydroxy-12-oxo-5β-cholanoic acid) elutes at 22.97 min [1]. The parent compound DCA elutes at 26.81 min [1]. The retention time difference between DHDCA and 12-oxo-DCA (ΔRT = 1.76 min) is particularly critical, as these two compounds differ only by a single oxidation state at C-3 yet can be unequivocally distinguished.

HPLC method development Bile acid profiling Chromatographic resolution Reference standard

Cholesterol Solubilization and Membranotoxicity Classification: DHDCA in Group II (High CMC / Low Cholesterol Solubilization) vs. DCA in Group I (Low CMC / High Cholesterol Solubilization)

Poša and Farkaš (2010) demonstrated that bile acids and their oxo-derivatives segregate into two distinct linear groups when CMC is plotted against cholesterol solubilizing capacity (CChm or xChm) [1]. Group I (lower CMC, higher cholesterol solubilization) includes deoxycholic acid, chenodeoxycholic acid, and cholic acid. Group II (higher CMC, lower cholesterol solubilization) includes the oxo-derivatives: 7-oxodeoxycholic acid, 12-oxochenodeoxycholic acid, 12α-hydroxy-3,7-dioxocholanic acid, 7,12-dioxolithocholic acid, 3,7-dioxocholanic acid, and 3,12-dioxocholanic acid (DHDCA) [1]. The replacement of a hydroxyl group with an oxo group consistently shifts a bile acid from Group I to Group II, resulting in decreased cholesterol solubilization power and reduced membranotoxicity as measured by osmotic resistance of erythrocytes [1][2].

Cholesterol solubilization Membranotoxicity Bile acid structure-activity relationship Erythrocyte lysis

Molecular Docking-Derived Target Engagement: DHDCA Binding Energies Against Psoriasis-Related Receptors (−9.26, −10.62, −7.59 kcal/mol)

Golfakhrabadi et al. (2021) employed molecular docking to evaluate the interaction of dehydrodeoxycholic acid (DHCA) isolated from Persian Gulf marine sponges with three psoriasis-related protein targets [1]. DHDCA generated stable complexes with receptor 1w81 (binding energy −9.26 kcal/mol), receptor 3bqm (binding energy −10.62 kcal/mol), and receptor 3k8o (binding energy −7.59 kcal/mol) [1]. While this study did not perform head-to-head docking of comparator bile acids against the same targets under identical conditions, the reported binding energies fall within a range consistent with drug-like target engagement. The study also predicted acceptable human intestinal absorption (HIA) and low skin permeability via in silico ADME analysis [1]. Additionally, in situ HPTLC-DPPH assay demonstrated free radical-scavenging activity of DHDCA [1].

Molecular docking Psoriasis Anti-inflammatory Drug discovery Nuclear receptor

Normal-Phase TLC Resolution: DHDCA (Rf 0.46) Distinguished from Dehydrocholic Acid (Rf 0.21) in a Classical Keto Bile Acid Separation System

Usui (1963) reported Rf values for a series of keto bile acids on silicic acid (Kieselguhr G) thin-layer plates developed with benzene–glacial acetic acid (9:1, v/v) [1]. Under these conditions, dehydrodeoxycholic acid (3,12-dioxo-5β-cholanoic acid) exhibits an Rf of 0.46, while the triketo bile acid dehydrocholic acid (3,7,12-trioxo-5β-cholanoic acid) shows an Rf of 0.21 [1]. Additional keto bile acids reported in the same system include dehydrochenodeoxycholic acid (Rf 0.47), dehydrohyodeoxycholic acid (Rf 0.51), and dehydrolithocholic acid (Rf 0.85) [1]. The Rf difference of 0.25 between DHDCA and dehydrocholic acid demonstrates that the number of oxo groups on the steroid nucleus is a primary determinant of chromatographic mobility in this normal-phase TLC system.

Thin-layer chromatography Keto bile acid separation Chromatographic fingerprint Analytical reference

Class-Level Oxo-for-Hydroxyl Substitution Effects: DHDCA Exhibits Lowered Hydrophobicity, Lecithin Solubilization, and Membranolytic Activity Relative to Hydroxy Bile Acids

The systematic study by Poša and Kuhajda (2010) established that replacement of a hydroxyl group in the bile acid molecule with an oxo group consistently yields derivatives with lowered hydrophobicity (measured by reversed-phase TLC retention index RM0), reduced lecithin solubilization power, decreased tendency for self-aggregation (elevated CMC), and attenuated membranolytic activity (measured by erythrocyte hemolysis) [1]. These class-level structure-property relationships apply to all oxo derivatives of cholic, deoxycholic, and chenodeoxycholic acids examined, including DHDCA [1]. At 100% erythrocyte lysis, bile acid concentration is best described by CMC values, while at 50% lysis the parameter of best fit is lecithin solubilization, indicating that different mixed micelle populations dominate at different concentration ranges [1]. The consistency of this oxo-for-hydroxyl effect across multiple bile acid scaffolds provides a predictive framework for anticipating DHDCA's behavior relative to any hydroxylated bile acid comparator.

Hydrophobicity Lecithin solubilization Membranolytic activity Oxo derivatives Structure-property relationships

Dehydrodeoxycholic Acid (CAS 2958-05-6): Evidence-Backed Application Scenarios for Procurement Decision-Making


Low-Membranotoxicity Surfactant for Cell-Based Assays and Membrane Protein Research

DHDCA's CMC of 51 mmol/L—approximately 5- to 25-fold higher than that of DCA (2–10 mmol/L)—combined with its classification in the low-cholesterol-solubilization Group II [1][2], makes it the superior choice among deoxycholic acid derivatives when a bile acid surfactant is required but membrane disruption must be minimized. Research groups studying membrane protein extraction, reconstitution, or functional assays should procure DHDCA when DCA's pronounced membranolytic activity would confound experimental readouts [3].

Chromatographic Reference Standard for Oxo-Bile Acid Metabolomics and Pharmacokinetic Profiling

The distinct HPLC retention time of DHDCA (24.73 min), which cleanly separates it from the isomeric monoketo derivatives 3-oxo-DCA (27.96 min) and 12-oxo-DCA (22.97 min) in a validated multi-bile-acid panel [1], qualifies DHDCA as an essential reference standard for LC-MS-based bile acid profiling in metabolomics, gut microbiome research, and pharmacokinetic studies of bile acid therapeutics. Procurement of authentic DHDCA standard is a prerequisite for accurate peak assignment and quantification [1].

Synthetic Intermediate for Derivatized Bile Acid Drug Candidates

DHDCA's 3,12-dioxo functionality provides two chemically distinct ketone handles for regio- and stereoselective derivatization, making it a versatile starting material for the synthesis of amino-substituted, reduced, or conjugated bile acid analogs [1][2]. The growing body of mixed micelle and surfactant interaction studies involving Na-3,12-dioxo-5β-cholanoate [2] further supports its procurement as a building block for pharmaceutical formulation research.

Anti-Psoriatic Lead Compound Validation and Target Engagement Studies

The molecular docking data demonstrating DHDCA binding to psoriasis-related targets 1w81 (−9.26 kcal/mol), 3bqm (−10.62 kcal/mol), and 3k8o (−7.59 kcal/mol), together with in silico ADME predictions of acceptable human intestinal absorption and low toxicity [1], support procurement for confirmatory in vitro binding assays and cell-based anti-inflammatory studies. Researchers should note that comparative docking data for other bile acids against the same targets are not available from the same study, and direct head-to-head validation against DCA or CDCA would be required to establish pharmacological differentiation [1].

Quote Request

Request a Quote for Dehydrodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.